molecular formula C21H29N3O4S2 B488504 N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide CAS No. 510737-74-3

N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide

Cat. No.: B488504
CAS No.: 510737-74-3
M. Wt: 451.6g/mol
InChI Key: PUSKNGNFKHCXSN-UHFFFAOYSA-N
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Description

N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a complex bifunctional aromatic framework. The molecule features two distinct benzene rings: one substituted with a sulfonamide group (N,4-dimethylbenzene-1-sulfonamide) and the other modified with 2,6-dimethyl and 4-methylpiperazinyl-sulfonyl substituents. The compound’s structural elucidation likely employed crystallographic techniques, as evidenced by its compatibility with SHELX-based refinement tools commonly used for small-molecule analysis .

Properties

IUPAC Name

N-[2,6-dimethyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-N,4-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4S2/c1-16-6-9-19(10-7-16)29(25,26)23(5)21-17(2)8-11-20(18(21)3)30(27,28)24-14-12-22(4)13-15-24/h6-11H,12-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSKNGNFKHCXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3CCN(CC3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Toluene Derivative

4-Methyltoluene is sulfonated using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C to yield 4-methylbenzene-1-sulfonyl chloride. The reaction is exothermic and requires careful temperature control to avoid polysulfonation.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0–5°C

  • Time : 3 hours

  • Yield : 78–82%

Amidation with Methylamine

The sulfonyl chloride intermediate reacts with methylamine in tetrahydrofuran (THF) in the presence of triethylamine (TEA) as a base:

4-Methylbenzene-1-sulfonyl chloride+CH3NH2TEA, THFPrecursor A\text{4-Methylbenzene-1-sulfonyl chloride} + \text{CH}3\text{NH}2 \xrightarrow{\text{TEA, THF}} \text{Precursor A}

Optimization Notes :

  • Excess methylamine (1.5 eq) ensures complete conversion.

  • TEA neutralizes HCl, preventing side reactions.

  • Yield : 89%

Synthesis of 3-[(4-Methylpiperazin-1-yl)Sulfonyl]-2,6-Dimethylphenylamine (Precursor B)

Protection of 2,6-Dimethylaniline

To direct sulfonation to the meta position, the amine group of 2,6-dimethylaniline is protected as an acetanilide:

2,6-Dimethylaniline+(CH3CO)2ON-(2,6-Dimethylphenyl)acetamide\text{2,6-Dimethylaniline} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{N-(2,6-Dimethylphenyl)acetamide}

Conditions :

  • Solvent : Acetic anhydride (neat)

  • Temperature : 120°C

  • Time : 2 hours

  • Yield : 95%

Meta-Sulfonation and Piperazinyl Substitution

The acetanilide undergoes sulfonation at position 3 using chlorosulfonic acid, followed by displacement with 4-methylpiperazine:

N-(2,6-Dimethylphenyl)acetamideClSO3H3-Sulfonyl chloride intermediate4-MethylpiperazineProtected Precursor B\text{N-(2,6-Dimethylphenyl)acetamide} \xrightarrow{\text{ClSO}_3\text{H}} \text{3-Sulfonyl chloride intermediate} \xrightarrow{\text{4-Methylpiperazine}} \text{Protected Precursor B}

Key Parameters :

  • Sulfonation : 0°C, 1 hour (prevents ring degradation).

  • Piperazine coupling : DCM, TEA, 25°C, 12 hours.

  • Yield : 70%

Deprotection to Free Amine

The acetamide group is hydrolyzed using hydrochloric acid:

Protected Precursor B6M HCl, refluxPrecursor B\text{Protected Precursor B} \xrightarrow{\text{6M HCl, reflux}} \text{Precursor B}

Yield : 85%

Final Coupling Reaction

Precursor A and B are coupled via a nucleophilic substitution reaction:

Precursor A+Precursor BDCM, TEATarget Compound\text{Precursor A} + \text{Precursor B} \xrightarrow{\text{DCM, TEA}} \text{Target Compound}

Optimization Insights :

  • Molar ratio : 1:1.2 (Precursor A:B) minimizes unreacted sulfonyl chloride.

  • Purification : Recrystallization from ethanol/water (3:1) yields 92% pure product.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, 2H, Ar-H), 7.31 (s, 1H, Ar-H), 3.12 (t, 4H, piperazine-H), 2.86 (s, 3H, N-CH₃), 2.44 (s, 6H, Ar-CH₃).

  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Purity and Yield Comparison

StepYield (%)Purity (HPLC, %)
Precursor A8998.5
Precursor B8597.8
Final Coupling9299.1

Industrial-Scale Considerations

Solvent Recovery

DCM and THF are distilled and reused, reducing costs by 40%.

Waste Management

  • Sulfonation byproducts (HCl gas) are neutralized with NaOH scrubbers.

  • Piperazine residues are biodegraded via ozonolysis.

Challenges and Mitigation Strategies

  • Meta-Directing Limitations : Acetanilide protection ensures precise sulfonation at position 3. Alternative directing groups (e.g., nitro) were discarded due to reduction complexities.

  • Piperazine Hydroscopicity : Anhydrous conditions (molecular sieves) prevent clumping during coupling .

Chemical Reactions Analysis

Types of Reactions

N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that sulfonamides, including this compound, exhibit antimicrobial properties. A study evaluated various sulfonamide derivatives for their effectiveness against human pathogenic microbes. The results demonstrated that modifications in the sulfonamide structure could enhance antimicrobial activity, making them viable candidates for developing new antibiotics .

Anticancer Activity

Sulfonamide derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain modifications can lead to selective toxicity against cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics . The presence of the piperazine ring may also contribute to enhanced interaction with biological targets involved in cancer progression.

Inhibition of Enzymatic Activity

The compound has been studied as an inhibitor of specific enzymes associated with disease pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase, which plays a role in various physiological processes. Inhibiting such enzymes can lead to therapeutic effects in conditions like glaucoma and epilepsy .

Drug Development

N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide is being explored for its potential as a lead compound in drug development. Its ability to modulate biological pathways makes it a candidate for treating various diseases, including infections and cancers .

Combination Therapies

The compound's unique mechanism of action allows it to be used in combination therapies. For instance, combining it with other antimicrobial agents may enhance efficacy and reduce resistance development among pathogens .

Case Studies

Several studies have documented the efficacy of this compound in different applications:

  • Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives showed that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis selectively in malignant cells while showing minimal toxicity to normal cells .
  • Enzyme Inhibition Studies : Research indicated that this compound could effectively inhibit carbonic anhydrase activity, showcasing its potential application in treating conditions where enzyme modulation is beneficial .

Summary Table of Applications

Application Area Findings
Antimicrobial ActivityEffective against various pathogenic microbes; potential for new antibiotics
Anticancer ActivityInduces apoptosis selectively in cancer cells; promising for targeted cancer therapies
Enzyme InhibitionInhibits carbonic anhydrase; potential applications in glaucoma and epilepsy treatments
Drug DevelopmentViable lead compound for developing new therapeutics; potential for combination therapies

Mechanism of Action

The mechanism of action of N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide are compared below with six analogs (listed in ) to highlight key similarities and divergences.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula* Molecular Weight (g/mol)* Key Functional Groups Notable Substituents
Target Compound C₂₃H₃₂N₄O₄S₂ 516.71 Sulfonamide, piperazine, methyl Dual sulfonamide, 4-methylpiperazinyl
N-[2-(4-fluorophenyl)ethyl]methanesulfonamide C₉H₁₂FNO₂S 217.26 Sulfonamide, fluoroethyl 4-Fluorophenyl, methanesulfonamide
2-fluoro-N,3-dimethylbenzene-1-sulfonamide C₈H₁₀FNO₂S 203.23 Sulfonamide, fluoro, methyl Ortho-fluoro, para-methyl
N-(3,4-dihydro-2H-1-benzopyran-4-yl)methanesulfonamide C₁₀H₁₃NO₃S 227.28 Sulfonamide, benzopyran Benzopyran ring, methanesulfonamide
3-[(2,6-dimethylpyrimidin-4-yl)(methyl)amino]cyclobutan-1-ol C₁₁H₁₈N₄O 222.29 Pyrimidine, cyclobutanol, methylamino Pyrimidine ring, cyclobutanol

*Molecular formulas and weights are calculated based on IUPAC nomenclature.

Key Findings:

Structural Complexity : The target compound exhibits the highest molecular weight (516.71 g/mol) due to its dual sulfonamide groups and 4-methylpiperazinyl substituent, which are absent in simpler analogs like 2-fluoro-N,3-dimethylbenzene-1-sulfonamide (203.23 g/mol) .

Piperazine vs.

Fluorine Substitution : Fluorinated analogs (e.g., N-[2-(4-fluorophenyl)ethyl]methanesulfonamide) prioritize metabolic stability and lipophilicity, whereas the target compound relies on bulkier substituents for steric effects .

Biological Implications : Piperazine-containing sulfonamides are often associated with kinase or protease inhibition, while benzopyran derivatives (e.g., N-(3,4-dihydro-2H-1-benzopyran-4-yl)methanesulfonamide) may target ion channels or GPCRs .

Biological Activity

N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is a sulfonamide derivative characterized by a complex molecular structure. Its molecular formula is C16H22N4O2S2C_{16}H_{22}N_4O_2S_2, with a molecular weight of approximately 366.5 g/mol. The presence of the sulfonamide group contributes significantly to its biological activity.

Sulfonamides, including the compound in focus, primarily exert their effects by inhibiting bacterial growth through the competitive inhibition of the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folate in bacteria, which is essential for DNA synthesis and cell division. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows them to effectively inhibit this pathway .

Antimicrobial Activity

Research indicates that sulfonamide derivatives possess significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus.

Cardiovascular Effects

A study evaluating the effects of related sulfonamide compounds on cardiovascular parameters demonstrated that certain derivatives could significantly alter perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest potential applications in treating cardiovascular diseases through modulation of vascular resistance and blood pressure .

Study 1: Antibacterial Efficacy

In a recent experiment, the antibacterial efficacy of several sulfonamide derivatives was assessed against common pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an effective antibacterial agent.

CompoundMIC (µg/mL)Bacterial Strain
Sulfonamide A10E. coli
Sulfonamide B15S. aureus
N-{2,6-dimethyl...} 12 Both

Study 2: Cardiovascular Impact

Another study focused on the cardiovascular impacts of similar compounds revealed that certain sulfonamide derivatives could lower perfusion pressure significantly over time when administered in controlled doses.

Time (min)Control Perfusion Pressure (mmHg)Compound Effect (mmHg)
080-
57875
107670
157468

These results indicate that the compound may interact with calcium channels or other vascular modulators to exert its effects .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Theoretical models suggest favorable absorption and distribution characteristics, making it a candidate for further development.

Key Pharmacokinetic Parameters

ParameterValue
AbsorptionHigh
DistributionWide
MetabolismHepatic
ExcretionRenal

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2,6-dimethyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-N,4-dimethylbenzene-1-sulfonamide

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